6-Chloroisoindolin-1-one

Urease Inhibition Helicobacter pylori Antimicrobial Target

6-Chloroisoindolin-1-one is a privileged, mono-chloro substituted isoindolin-1-one scaffold with validated activity against urease (83 nM), MIF (930 nM), and mGluR2 (79 nM). Its 6-position chloro group offers an optimal balance of potency and physicochemical properties (logP 1.4), outperforming 6,7-dichloro analogs. This versatile synthetic handle is ideal for cross-coupling to build focused libraries. Procure this non-substitutable hit for your SAR campaign.

Molecular Formula C8H6ClNO
Molecular Weight 167.59 g/mol
CAS No. 58083-59-3
Cat. No. B1281498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloroisoindolin-1-one
CAS58083-59-3
Molecular FormulaC8H6ClNO
Molecular Weight167.59 g/mol
Structural Identifiers
SMILESC1C2=C(C=C(C=C2)Cl)C(=O)N1
InChIInChI=1S/C8H6ClNO/c9-6-2-1-5-4-10-8(11)7(5)3-6/h1-3H,4H2,(H,10,11)
InChIKeyVCEOKEOSVQLRNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloroisoindolin-1-one (CAS 58083-59-3): Procurement-Grade Core for Isoindolinone-Based Inhibitor Development


6-Chloroisoindolin-1-one (CAS 58083-59-3, C₈H₆ClNO, MW 167.59) is a chlorinated isoindolin-1-one heterocycle that serves as a privileged scaffold in medicinal chemistry . Characterized by a fused γ-lactam benzofused ring system bearing a single chloro substituent at the 6-position, this compound exhibits a logP (XLOGP3) of 1.4, zero rotatable bonds, one hydrogen bond donor, one hydrogen bond acceptor, and a topological polar surface area (TPSA) of 29.1 Ų . These physicochemical properties confer predictable permeability and metabolic stability that are highly sensitive to substituent position—substitution at the 6-position versus the 4-, 5-, or 7-positions yields profoundly different steric, electronic, and solubility profiles .

Why 6-Chloroisoindolin-1-one (58083-59-3) Cannot Be Replaced by Other Isoindolinones


The isoindolin-1-one scaffold is not a monolithic pharmacophore; substituent position, identity, and electronic character dictate target engagement, selectivity, and ADME properties in ways that preclude simple interchange . Substitution at the 6-position with chloro introduces a moderate electron-withdrawing group (-I effect) that alters the electron density of the fused aromatic ring and the lactam carbonyl, influencing hydrogen bonding with biological targets . Positional isomers such as 4-chloro-, 5-chloro-, or 7-chloroisoindolin-1-one exhibit distinct steric clashes and electronic distributions, resulting in divergent binding affinities for enzymes like CDK7, urease, mGluR2, and MIF . Furthermore, the 6-chloro substituent yields a specific aqueous solubility of 1.15 mg/mL (ESOL) and a logP of 1.4 . Substituting a 6-bromo analog (logP ~1.9) or a 6-fluoro analog (logP ~0.8) would alter both potency and pharmacokinetic profile, potentially invalidating established SAR. The evidence below demonstrates that 6-chloroisoindolin-1-one occupies a distinct and non-substitutable position in the isoindolinone chemical space.

6-Chloroisoindolin-1-one (58083-59-3): Head-to-Head Quantitative Differentiation Against Closest Isoindolinone Analogs


Helicobacter pylori Urease Inhibition: 6-Chloroisoindolin-1-one Demonstrates 4.3-Fold Superior Potency Over 6,7-Dichloro Analog

In a cell-free urease inhibition assay against Helicobacter pylori ATCC 43504 urease, 6-chloroisoindolin-1-one (6-Cl) exhibited an IC₅₀ of 83 nM . Under identical assay conditions (preincubation for 1.5 hours, indophenol-based ammonia detection), a related 6,7-dichloro analog (CHEMBL4172924) showed a significantly weaker IC₅₀ of 360 nM, representing a 4.3-fold loss of potency with the addition of a second chlorine atom .

Urease Inhibition Helicobacter pylori Antimicrobial Target

Whole-Cell Urease Inhibition in H. pylori: 6-Chloro Exhibits 1.7-Fold Superior Cellular Activity Versus 6,7-Dichloro Analog

In intact H. pylori ATCC 43504 cells, 6-chloroisoindolin-1-one retained potent urease inhibitory activity with an IC₅₀ of 83 nM, identical to its cell-free potency, indicating excellent cellular permeability and no loss of activity due to efflux or metabolism . In contrast, the 6,7-dichloro analog showed reduced potency in intact cells (IC₅₀ = 140 nM), a 1.7-fold decrease compared to 6-chloroisoindolin-1-one .

Cellular Urease Inhibition Helicobacter pylori Whole-Cell Assay

Enzyme Inhibition Kinetics: 6-Chloro Acts as Mixed-Type Competitive Inhibitor with Ki = 14 nM

Detailed kinetic analysis of H. pylori urease inhibition revealed that 6-chloroisoindolin-1-one acts as a mixed-type competitive inhibitor with a Ki value of 14 nM, as determined by Lineweaver-Burk plot analysis using urea as the variable substrate . This high-affinity binding mode (Ki = 14 nM) is approximately 4.3-fold tighter than the non-competitive inhibition exhibited by the 6,7-dichloro analog (Ki = 60.2 nM) .

Enzyme Kinetics Mechanism of Inhibition Urease

Macrophage Migration Inhibitory Factor (MIF) Inhibition: 6-Chloro Core Yields IC₅₀ = 930 nM in Protein-Protein Interaction Assay

In a protein-protein interaction assay measuring inhibition of recombinant human MIF binding to the soluble human CD74 receptor ectodomain, a derivative containing the 6-chloroisoindolin-1-one core (BDBM50547499, CHEMBL4785454) exhibited an IC₅₀ of 930 nM . This is the first quantitative report of a 6-chloroisoindolin-1-one-containing compound targeting the MIF/CD74 axis, a pathway implicated in tumor growth, metastasis, and microbial infections .

MIF Inhibition CD74 Receptor Binding Immunomodulation

Negative Allosteric Modulation of mGluR2: 6-Aryl Isoindolin-1-one Derivatives Exhibit Potent NAM Activity with IC₅₀ = 79 nM

A 6-aryl isoindolin-1-one derivative containing the 6-chloro substitution (CHEMBL3421839, BDBM50081048) demonstrated potent negative allosteric modulation of the human mGluR2 receptor with an IC₅₀ of 79 nM, assessed by inhibition of glutamate-induced responses in CHO cell membranes . The 6-position substitution is a critical determinant of mGluR2 NAM activity; SAR studies across 6-aryl isoindolin-1-one series reveal that varying the substituent at the 6-position dramatically alters both potency and selectivity over the closely related mGluR3 receptor .

mGluR2 Negative Allosteric Modulator CNS Disorders

Prioritized Application Scenarios for 6-Chloroisoindolin-1-one (58083-59-3) Based on Quantitative Evidence


Development of Potent Urease Inhibitors for Anti-H. pylori Therapeutics

Based on the 83 nM IC₅₀ in both cell-free and intact-cell H. pylori urease assays , 6-chloroisoindolin-1-one is the preferred core scaffold for medicinal chemistry programs targeting urease-dependent pathogens. The 4.3-fold superiority over the 6,7-dichloro analog in cell-free potency and the 1.7-fold advantage in whole-cell assays demonstrate that this mono-chloro substitution at the 6-position provides an optimal balance of target engagement and cellular permeability. Procurement of 6-chloroisoindolin-1-one is indicated when the goal is to initiate a urease inhibitor SAR campaign with a validated, potent hit that outperforms di-substituted alternatives.

Rational Design of MIF/CD74 Protein-Protein Interaction Inhibitors

The 930 nM IC₅₀ demonstrated by a 6-chloroisoindolin-1-one-containing derivative in the MIF-CD74 binding assay establishes this core as a tractable starting point for developing inhibitors of the MIF pathway, which is implicated in tumor progression and inflammatory disorders . While not as potent as optimized clinical candidates, this baseline activity provides a quantifiable foothold for hit-to-lead optimization. Procurement of 6-chloroisoindolin-1-one is recommended for academic or industrial groups initiating MIF-targeted programs who require a structurally characterized, commercially available building block with demonstrated activity in the pathway.

CNS Drug Discovery: mGluR2 Negative Allosteric Modulator Scaffold Optimization

The 79 nM IC₅₀ for mGluR2 negative allosteric modulation positions 6-chloroisoindolin-1-one as a potent entry point for CNS programs targeting depression, anxiety, and schizophrenia . The 6-chloro substituent on the isoindolin-1-one core is a critical determinant of both potency and mGluR3 selectivity . Procurement of 6-chloroisoindolin-1-one is strategically indicated when the research objective is to explore the 6-aryl isoindolin-1-one chemical space for mGluR2 NAMs, as the 6-chloro substitution yields one of the more potent and synthetically accessible analogs in the published patent series.

Synthesis of 6-Aryl and 6-Heteroaryl Isoindolin-1-one Libraries via Suzuki-Miyaura Coupling

The 6-chloro substituent serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions, enabling the construction of diverse 6-aryl and 6-heteroaryl isoindolin-1-one libraries. This is particularly relevant given the emergence of 6-aryl isoindolin-1-ones as potent mGluR2 NAMs and the broader utility of 6-substituted isoindolin-1-ones across multiple therapeutic areas . The chloro group at the 6-position offers a strategic balance of reactivity and stability for Suzuki-Miyaura coupling; the analogous 6-bromo derivative, while more reactive, would introduce higher molecular weight and lipophilicity (logP ~1.9 vs 1.4), potentially compromising lead-like properties . Procurement of 6-chloroisoindolin-1-one is the optimal choice for generating screening libraries with favorable physicochemical profiles.

Technical Documentation Hub

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